Molecular Weight and Lipophilicity Confirm the Methylene‑Spacer Architecture
Compared with the closest direct‑ring sulfonyl chloride analog, benzyl 3‑(chlorosulfonyl)azetidine‑1‑carboxylate (CAS 1311315‑85‑1), the target compound differs by exactly one methylene unit (CH₂), as evidenced by a molecular weight increase of 14.02 g mol⁻¹ (303.76 vs. 289.74 g mol⁻¹) [1]. This structural distinction raises the computed XLogP from approximately 1.4 to 1.8, increasing lipophilicity and potentially improving passive membrane permeability [1]. The difference is analytically resolvable by MS or HPLC, enabling unambiguous identity verification during procurement.
| Evidence Dimension | Molecular Weight (g mol⁻¹) and Hydrophobicity (XLogP) |
|---|---|
| Target Compound Data | Molecular Weight: 303.76 g mol⁻¹; XLogP: 1.8 |
| Comparator Or Baseline | Benzyl 3-(chlorosulfonyl)azetidine-1-carboxylate (CAS 1311315-85-1): Molecular Weight 289.74 g mol⁻¹; estimated XLogP ~1.4 |
| Quantified Difference | ΔMW = 14.02 g mol⁻¹ (one CH₂ unit); ΔXLogP ≈ +0.4 |
| Conditions | Computed physicochemical properties from PubChem (2021.05.07 release) and vendor‑reported data (ChemSrc, 2018) |
Why This Matters
The methylene spacer not only distinguishes the compound from a simpler analog but also modulates lipophilicity, a key parameter for medicinal chemistry campaigns; procurement of the correct building block is essential to maintain structure‑activity relationships (SAR) integrity.
- [1] PubChem Compound Summary for CID 118990648, Benzyl 3-((chlorosulfonyl)methyl)azetidine-1-carboxylate. National Center for Biotechnology Information (2026). View Source
